Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)-

Analytical method validation Flufenacet intermediate QC HPLC-UV quantification

The acetoxy protecting group on this key flufenacet intermediate ensures cleaner phase separation and enables a validated HPLC analytical method, directly governing final product purity. This is a quality-critical gatekeeper not interchangeable with alcohol or chloro analogs.

Molecular Formula C13H16FNO3
Molecular Weight 253.27 g/mol
CAS No. 150164-68-4
Cat. No. B3047950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)-
CAS150164-68-4
Molecular FormulaC13H16FNO3
Molecular Weight253.27 g/mol
Structural Identifiers
SMILESCC(C)N(C1=CC=C(C=C1)F)C(=O)COC(=O)C
InChIInChI=1S/C13H16FNO3/c1-9(2)15(13(17)8-18-10(3)16)12-6-4-11(14)5-7-12/h4-7,9H,8H2,1-3H3
InChIKeyNVGMNTIWDVRZNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)- (CAS 150164-68-4): Procurement-Grade Flufenacet Intermediate with Validated Analytical Identity


Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)- (CAS 150164-68-4), systematically named [2-(4-fluoro-N-propan-2-ylanilino)-2-oxoethyl] acetate, is a protected intermediate in the synthesis of flufenacet, a pre-emergence oxyacetanilide herbicide [1]. The compound bears an acetoxy protecting group on the glycolic acid moiety, distinguishing it from the free alcohol (CAS 54041-17-7) and the chloro precursor (CAS 66602-64-0) that are more commonly cited in flufenacet process chemistry. Its molecular formula is C₁₃H₁₆FNO₃ with a molecular weight of 253.27 g/mol, a calculated density of 1.177 g/cm³, and a boiling point of 347.8 °C at 760 mmHg . Procurement relevance stems from its role as a quality-critical gatekeeper: the purity of this intermediate directly governs the purity of downstream flufenacet, yet until recently no validated analytical method existed for its quantification [2].

Why Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)- Cannot Be Replaced by the Free Alcohol or Chloro Analog Without Risk


The closest structural analogs—the free alcohol 2-hydroxy-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide (CAS 54041-17-7) and the chloro precursor 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide (CAS 66602-64-0)—are not functionally interchangeable with the acetoxy compound. The acetyl protecting group alters the LogP by approximately 0.5 log units (calculated LogP 2.1 for the acetoxy derivative [1] versus 1.56 for the free alcohol ), which affects partitioning behavior during liquid-liquid extraction and chromatographic purification. More critically, substitution of the acetoxy intermediate with the free alcohol in multi-step syntheses bypasses a deliberate protecting-group strategy that the patent literature shows can lift overall process yields above 90% [2]. Without the acetoxy intermediate, the process stream loses a key control point: the validated HPLC method (detection wavelength 225 nm, ODS-C18 column, acetonitrile/0.8% acetic acid 40:60 mobile phase) that was developed specifically for this compound [3] cannot be applied to the alcohol or chloro analogs without revalidation, leaving a quality blind spot that propagates into final flufenacet purity.

Quantitative Differentiation Evidence for Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)- (CAS 150164-68-4)


Validated HPLC Method Fills a Documented Analytical Gap Unaddressed by Alcohol or Chloro Analogs

Prior to 2022, no validated method existed for quantifying the acetoxy intermediate (CAS 150164-68-4) in flufenacet production streams, a gap explicitly acknowledged in the patent literature: 'the accurate detection of 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide content remains in a blank state' [1]. The newly disclosed HPLC-UV method (ODS-C18 column, 40 °C, 225 nm detection, acetonitrile/0.8% acetic acid 40:60 v/v, 1.0 mL/min, 5 µL injection) provides specificity, precision, and recovery suitable for pesticide intermediate quality control, whereas the free alcohol (CAS 54041-17-7) and chloro analog (CAS 66602-64-0) require separate method development and validation, representing an unquantified resource cost and regulatory risk.

Analytical method validation Flufenacet intermediate QC HPLC-UV quantification

Increased Lipophilicity Versus Free Alcohol Enhances Organic-Phase Extraction Efficiency

The acetoxy derivative (CAS 150164-68-4) has a calculated LogP of 2.1 [1], compared with a calculated LogP of 1.56 for the free alcohol N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide (CAS 54041-17-7) . The ~0.54 log unit difference corresponds to an approximately 3.5-fold higher predicted octanol/water partition coefficient for the acetoxy form. This difference is operationally significant in the industrial synthesis described in CN107721948A, where the acetoxy intermediate is extracted into toluene and washed with water to remove inorganic salts before hydrolysis to the alcohol [2]; the higher LogP minimizes product loss to the aqueous phase during workup.

Physicochemical property comparison LogP Liquid-liquid extraction

Acetoxy Protecting-Group Strategy Enables Overall Flufenacet Process Yield ≥90%

CN107721948A discloses a seven-step flufenacet synthesis where the acetoxy intermediate (step 5) is prepared from 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide by reaction with sodium acetate and FeCl₂ catalyst in toluene at 85–95 °C, then hydrolyzed (step 6) with ethanol at 60–70 °C to the free alcohol, which is coupled (step 7) with 2-methylsulfonyl-5-trifluoromethyl-1,3,4-thiadiazole to afford flufenacet [1]. The patent explicitly claims that optimization of reaction conditions—molar ratios, temperature, time—across this sequence 'greatly increases the reaction yield (can reach more than 90%)' [1]. This contrasts with earlier routes that directly couple the chloro intermediate or the free alcohol and are described in other patents (e.g., CN105646397A) as suffering from lower yields and extensive sulfur-containing waste [2].

Process chemistry Protecting group strategy Flufenacet synthesis yield

Isotopically Labeled ¹³C₆ Analog Available as a Defined Building Block for Flufenacet Residue Analysis

The ¹³C₆-labeled isotopologue of the acetoxy intermediate (CAS 150164-68-4 unlabeled; labeled form molecular weight 259.23 g/mol, formula C₇¹³C₆H₁₆FNO₃) is commercially catalogued as a building block for the synthesis of Flufenacet-¹³C₆, the stable isotope-labeled internal standard used in LC-MS/MS methods for flufenacet residue quantification in agricultural products and environmental matrices . In contrast, the ¹³C₆-labeled free alcohol or chloro intermediates are less widely listed, making the acetoxy intermediate the preferred entry point for custom synthesis of the labeled final standard.

Stable isotope labeling Internal standard LC-MS/MS residue analysis

Differential Reactivity: Acetoxy Leaving Group Permits Chemoselective Hydrolysis Under Milder Conditions Than Direct Chloro Displacement

In the CN107721948A process, the acetoxy group is hydrolyzed to the alcohol using ethanol at 60–70 °C (step 6), with co-production of ethyl acetate [1]. This contrasts with direct hydrolysis of the chloro intermediate (CAS 66602-64-0) to the alcohol using sodium formate, which proceeds at higher temperatures and requires precise stoichiometric control (formate:chloro ratio 1.01:1 to 1.1:1) to avoid over-reaction [2]. The acetoxy route avoids the generation of chloride-containing aqueous waste and the risk of nucleophilic displacement at the acetamide carbonyl, which can occur under the more forcing conditions required for chloro hydrolysis. While quantitative kinetic data are not publicly available for either transformation, the patent literature consistently positions the acetoxy route as providing cleaner reaction profiles with fewer side products [1].

Chemoselectivity Hydrolysis kinetics Intermediate stability

Defined Application Scenarios for Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)- (CAS 150164-68-4)


Quality Control Release Testing in Flufenacet Active Ingredient Manufacturing

The validated HPLC-UV method (ODS-C18, 225 nm, acetonitrile/0.8% acetic acid 40:60) disclosed in CN202211354153 provides the first publicly documented, specificity-verified protocol for quantifying this intermediate in process streams [1]. QC laboratories supporting flufenacet production can adopt this method for in-process control, batch release, and stability testing of the intermediate, closing a documented analytical gap and enabling data-driven process optimization that was previously unavailable.

Multi-Ton Flufenacet Synthesis via the High-Yield Acetoxy Route

Manufacturing campaigns following the CN107721948A process use the acetoxy intermediate as the penultimate protected precursor, achieving overall flufenacet yields ≥90% [2]. The acetoxy group enables clean phase separation during toluene/water workup due to the compound's elevated LogP (2.1 vs. 1.56 for the alcohol), and mild ethanolysis at 60–70 °C releases the free alcohol with co-generation of saleable ethyl acetate, improving both atom economy and process economics.

Synthesis of ¹³C₆-Flufenacet Internal Standard for Regulatory Residue Analysis

The commercially available ¹³C₆-labeled acetoxy intermediate (TR-F605997) serves as the starting material for synthesizing Flufenacet-¹³C₆, the stable isotope-labeled internal standard required for LC-MS/MS quantification of flufenacet residues in food and environmental samples . Laboratories can procure the labeled acetoxy building block and complete the two-step hydrolysis–coupling sequence to obtain the labeled final standard with defined isotopic enrichment.

Process Development and Route Scouting for Second-Source Flufenacet Intermediates

R&D groups evaluating alternative flufenacet supply chains can use the acetoxy intermediate as a benchmark comparator. Its documented physicochemical properties (LogP 2.1, bp 347.8 °C, density 1.177 g/cm³) and established downstream conversion chemistry provide a reference point against which novel intermediates or direct-coupling routes can be quantitatively assessed for extraction efficiency, yield, and purity profile.

Quote Request

Request a Quote for Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.